![molecular formula C20H15N3O2 B12586026 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione CAS No. 649755-40-8](/img/structure/B12586026.png)
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione is a complex organic compound with the molecular formula C20H15N3O2
Preparation Methods
The synthesis of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridoacridine core, followed by the introduction of the dimethylamino group through a series of reactions such as alkylation or amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it a subject of study in pharmacology and toxicology.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in cancer research.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to altered cell function and viability.
Comparison with Similar Compounds
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione can be compared with other pyridoacridine derivatives, such as:
Pyrido[3,2-b]acridine-5,12-dione: Lacks the dimethylamino group, resulting in different chemical and biological properties.
6-[2-(Methylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione: Similar structure but with a methylamino group instead of a dimethylamino group, leading to variations in reactivity and activity.
6-[2-(Ethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
649755-40-8 |
|---|---|
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione |
InChI |
InChI=1S/C20H15N3O2/c1-23(2)11-9-13-12-6-3-4-8-15(12)22-18-16(13)19(24)14-7-5-10-21-17(14)20(18)25/h3-11H,1-2H3 |
InChI Key |
RXFMGIJMBRNBHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C2C(=NC3=CC=CC=C31)C(=O)C4=C(C2=O)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
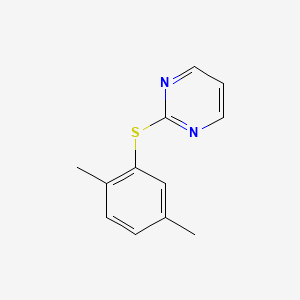
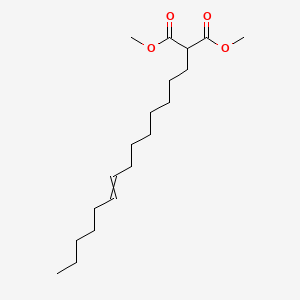
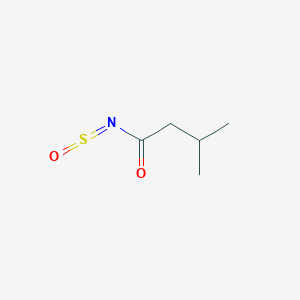
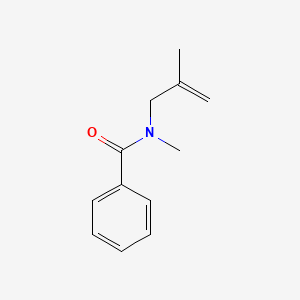
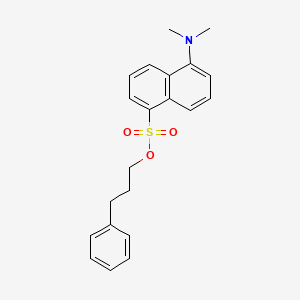
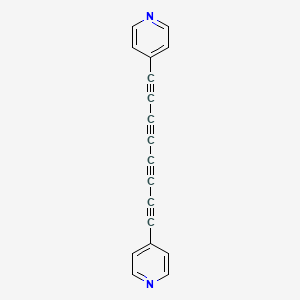
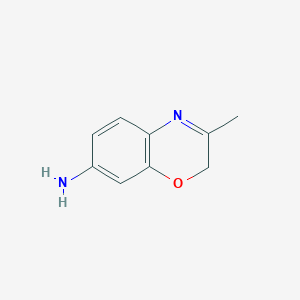
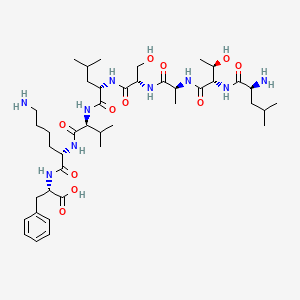
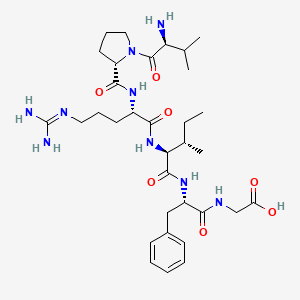
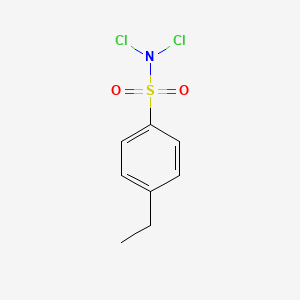
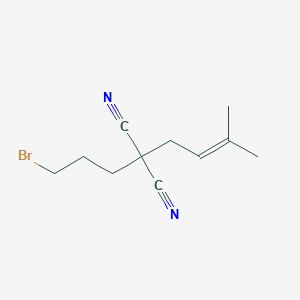
![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)

